molecular formula C₈H₁₁BrN₂ B1147185 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide CAS No. 38772-14-4

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1147185
CAS No.: 38772-14-4
M. Wt: 215.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide is a salt form of a fused, nitrogen-bridged heterocyclic compound of significant interest in organic synthesis and catalyst development. This compound serves as a crucial precursor for the synthesis of a new class of enantioselective acyl transfer catalysts. Chiral derivatives of the 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) core have been demonstrated to be highly effective catalysts for the kinetic resolution of secondary benzylic alcohols, achieving high levels of enantioselectivity (with selectivity factors, s, ranging from 20 to 85) . The proposed mechanism involves the catalyst facilitating acyl transfer, and a transition state model has been developed to explain the observed selectivity . The broader class of imidazo[1,2-a]pyridines, to which this reagent is closely related, is a privileged scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties . The hydrobromide salt offers improved handling and solubility for various research applications. This product is intended for research purposes as a building block in the development of novel asymmetric catalysts and for the exploration of new bioactive molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUDWRKPYKTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=CC2=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its antibacterial, anticorrosive, and potential therapeutic properties, highlighting its significance in drug development.

Synthesis and Characterization

The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine derivatives typically involves multi-step chemical reactions. The characterization of these compounds is usually confirmed through techniques such as elemental analysis and NMR spectroscopy. A notable study synthesized several derivatives and evaluated their biological activities against specific bacterial strains.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against sulfate-reducing bacteria (SRB), particularly strains of Desulfomicrobium and Desulfovibrio. The effectiveness of various synthesized compounds was assessed by measuring the zone of inhibition in agar diffusion assays.

Table 1: Antibacterial Activity Against Sulfate-Reducing Bacteria

CompoundStrainZone of Inhibition (mm)Concentration (mg/L)
4aDesulfomicrobium sp. TC415.050
4eDesulfovibrio sp. M-4.135.050
4dBinary Culture20.050

The compounds demonstrated a biocidal activity that inhibited the growth of bacteria in both monocultures and binary cultures, with the most effective being compounds 4a and 4e, which inhibited biogenic hydrogen sulfide production by up to 92.4% at a concentration of 1.0 g/L .

Anticorrosive Properties

In addition to antibacterial effects, this compound has shown promising anticorrosive properties in environments where steel is exposed to microbial corrosion caused by SRB. The study indicated that these compounds could reduce corrosion rates significantly, achieving an anticorrosion rate of up to 70.6% .

Therapeutic Potential

Recent developments highlight the potential of imidazo[1,2-a]pyridine analogues in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds within this class have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some achieving minimal inhibitory concentrations (MIC) as low as 0.07 μM against MDR strains .

Table 2: Anti-TB Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDMIC (MDR-TB) μMCytotoxicity (IC50) μM
Compound A0.07>128
Compound B0.14>128
Compound C≤0.006>10

These findings suggest that derivatives of this compound class could serve as a basis for developing new anti-TB therapies .

Case Studies

A case study focusing on the application of these compounds in real-world settings showed that their use could effectively mitigate biofilm formation on metal surfaces exposed to corrosive environments caused by SRB. The study reported a marked decrease in biofilm density when treated with specific concentrations of the synthesized hydrobromide derivatives .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point/Physical State Key Applications Reference
2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide C₇H₈Br₂N₂ 312.9 Bromomethyl, hydrobromide Not reported Catalysis, medicinal intermediates
6,8-Dibromo-2-phenyl-3-pivaloyl derivative (13c) C₂₁H₂₃Br₂N₂O 502.2 Pivaloyl, phenyl, dibromo Yellow oil Structural studies
3-Benzoyl-6,8-dibromo-2-ethoxycarbonyl (2d) C₁₈H₁₄Br₂N₂O₃ 504.1 Benzoyl, ethoxycarbonyl, dibromo 215°C (yellow powder) Synthetic intermediates
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide C₇H₅Br₂ClN₂ 312.4 Bromo, chloro, hydrobromide Not reported Halogenated analog for drug discovery
DHIP-based COF catalyst (TPB2-COF) Porous framework N/A Imidazole fragments N/A Asymmetric Steglich rearrangement (83–95% yield, 61–84% ee)

Key Observations :

  • Halogenation : Brominated derivatives (e.g., 13c, 2d) exhibit higher molecular weights and distinct reactivity in electrophilic substitutions .
  • Solubility : Hydrobromide salts (e.g., this compound) are more water-soluble than neutral analogs, facilitating catalytic and biological applications .
  • Thermal Stability : Higher melting points (e.g., 215°C for compound 2d) correlate with crystallinity induced by electron-withdrawing groups like benzoyl .

Key Observations :

  • Microwave Synthesis : Offers superior efficiency for halogenated derivatives compared to traditional bromination methods .
  • Catalytic Performance : Homogeneous DHIP catalysts achieve high enantioselectivity (s = 20–85) in alcohol resolution, while heterogeneous COF analogs match homogeneous performance with added recyclability .

Key Observations :

  • Antimicrobial Potency : Maleimide-derived DHIPs (e.g., 4d, 7b) outperform reference drugs against Candida albicans .

Preparation Methods

One-Pot Cyclocondensation of α-Bromoacetophenones and 2-Aminopyridine Derivatives

A widely adopted method involves the reaction of α-bromoacetophenones with 2-aminopyridine derivatives in ethanol under reflux. For instance, Demchenko et al. reported the synthesis of 1-benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide by refluxing 2-benzylaminopyridine and α-bromoacetophenone in ethyl acetate for 1 hour, achieving a 73% yield. The mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic α-carbon of the bromoacetophenone, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

  • Solvent: Ethyl acetate or ethanol

  • Temperature: Reflux (∼78°C for ethanol)

  • Time: 1–4 hours

  • Yield: 65–75%

This method is favored for its simplicity and minimal purification requirements.

Mechanochemical Synthesis via Solid-State Grinding

An alternative solvent-free approach involves grinding 2-bromo-1-(2-oxo-2-phenylethyl)pyridinium bromide with benzylamine. This exothermic reaction proceeds at room temperature over 24 hours, yielding 23% of the target compound. While less efficient than reflux methods, this strategy reduces solvent waste and is suitable for heat-sensitive substrates.

Key Parameters:

  • Reactants: Preformed pyridinium bromide and primary amine

  • Conditions: Ambient temperature, mortar-and-pestle grinding

  • Advantages: Eco-friendly, avoids high-temperature decomposition

Acid-Catalyzed Cyclization of N-Substituted Amidines

A third route employs acid-catalyzed cyclization of N-substituted amidines. For example, treatment of 2-benzylaminopyridine with hydrobromic acid (HBr) under mild heating induces cyclization, forming the dihydroimidazo ring. This method is less commonly reported but offers modularity for introducing diverse substituents.

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Ethanol and ethyl acetate are preferred solvents due to their polarity, which stabilizes ionic intermediates. Demchenko et al. observed a 50% yield reduction when switching to non-polar solvents like toluene, attributed to poor solubility of the hydrobromide salt.

Stoichiometric Considerations

A 1:1 molar ratio of 2-aminopyridine to α-bromoacetophenone is critical. Excess amine leads to side reactions, while excess bromoacetophenone increases byproduct formation.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the hydrobromide salt exhibit distinct signals for the dihydroimidazo ring protons (δ 4.45–5.02 ppm) and aromatic protons (δ 6.96–8.49 ppm). The absence of peaks corresponding to starting materials confirms complete cyclization.

Elemental Analysis

Elemental composition is verified through carbon, hydrogen, and nitrogen (CHN) analysis. For C₂₀H₁₉BrN₂O, calculated values (N=7.30%, Br=20.8%) align closely with experimental results (N=7.53%, Br=20.5%).

Thin-Layer Chromatography (TLC)

TLC with silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) monitors reaction progress. Spots are visualized under UV light at 254 nm.

Comparative Analysis of Synthetic Methodologies

MethodReactantsConditionsYieldReference
One-Pot Cyclocondensation2-Benzylaminopyridine, α-BromoacetophenoneEthyl acetate, reflux, 1 h73%
Mechanochemical GrindingPyridinium bromide, BenzylamineRoom temperature, 24 h23%
Acid-Catalyzed CyclizationN-Substituted Amidines, HBrMild heating50–60%

Key Findings:

  • The one-pot method offers the highest yield and scalability.

  • Mechanochemical synthesis, though eco-friendly, requires yield optimization.

  • Acid-catalyzed routes provide flexibility for structural modifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydroimidazo[1,2-a]pyridine hydrobromide, and how do reaction conditions influence product yield?

  • The compound can be synthesized via thermal decomposition of 3-chloroethyl-substituted imines under solvent-free conditions or in inert solvents. For example, heating 2-imino-3-(2-chloroethyl)benzimidazoline in toluene at 110°C yields the target compound through intramolecular alkylation and β-elimination . However, attempts using sulfuryl chloride and acetic anhydride led to inconsistent results, highlighting the sensitivity of the reaction to solvent choice and temperature .

Q. Which spectroscopic techniques are most effective for characterizing 2,3-dihydroimidazo[1,2-a]pyridine derivatives?

  • Key methods include:

  • 1H/13C NMR : To confirm hydrogen and carbon environments, such as distinguishing imidazoline ring protons (δ 3.5–5.0 ppm) and aromatic protons .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with precision (e.g., observed m/z 550.0816 vs. calculated 550.0978 for a brominated derivative) .
  • IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and nitriles (C≡N at ~2200 cm⁻¹) .

Q. How do substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core affect physicochemical properties?

  • Bromine or chlorine atoms at these positions enhance electrophilicity, facilitating nucleophilic substitutions. For instance, ethyl 3-bromo-5-chloro derivatives exhibit higher reactivity in Suzuki couplings compared to non-halogenated analogs . Hydrophilic groups (e.g., morpholine) improve solubility, critical for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselective catalytic activity of 2-phenyl-DHIP derivatives in kinetic resolutions?

  • Chiral 2-phenyl-DHIP derivatives act as acyl transfer catalysts via a transition state where the catalyst’s phenyl group induces steric bias. For example, (R)-2-phenyl-6-(trifluoromethyl)-DHIP achieves selectivity factors (s) of 20–85 in resolving benzylic alcohols. The CF₃ group stabilizes the transition state through hydrophobic interactions .

Q. How can molecular docking guide the design of DHIP-based dual inhibitors targeting PI3K and HDAC?

  • Docking studies (e.g., using Discovery Studio) reveal that the imidazoline core occupies the ATP-binding pocket of PI3K, forming hydrogen bonds with Val882. Simultaneously, hydroxamate moieties chelate zinc in HDAC’s active site. Modifications at the C5 position (e.g., pyrimidine vs. aryl amide) balance potency; pyrimidine derivatives show stronger PI3K inhibition due to Lys833 interactions .

Q. What strategies resolve contradictions in synthetic yields when using sulfuryl chloride/acetic anhydride mixtures?

  • Contradictions arise from competing pathways: β-elimination dominates in polar solvents, while intramolecular cyclization is favored in non-polar media. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfuryl chloride to substrate) and reaction time (≤2 hours) minimizes side reactions . Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reproducibility and yield (up to 75%) by ensuring uniform heating .

Q. How does halogen substitution (Br/Cl) impact biological activity in imidazo[1,2-a]pyridine derivatives?

  • Bromine enhances DNA intercalation (e.g., anti-cancer activity via Topoisomerase II inhibition), while chlorine improves metabolic stability. For example, ethyl 3-bromo-5-chloro derivatives show IC₅₀ values of <1 µM against K562 leukemia cells, compared to IC₅₀ >10 µM for non-halogenated analogs .

Q. What adsorption mechanisms explain the corrosion inhibition properties of DHIP derivatives on carbon steel?

  • DHIP derivatives adsorb via physisorption, aligning with the Langmuir isotherm. The planar imidazoline ring facilitates π-orbital interactions with the metal surface, while bromine atoms enhance electron withdrawal, reducing oxidation rates in saline environments .

Methodological Recommendations

  • Synthetic Optimization : Use microwave irradiation for faster, higher-yield reactions (e.g., 55–75% yield in 30–60 minutes) .
  • Biological Assays : Prioritize compounds with dual halogen substitution (Br/Cl) for enhanced potency and pharmacokinetic profiles .
  • Catalytic Studies : Employ chiral DHIP catalysts with electron-withdrawing groups (e.g., CF₃) to maximize enantioselectivity in acyl transfer reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.